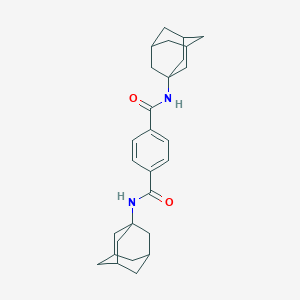

N~1~,N~4~-di(1-adamantyl)terephthalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H36N2O2 |

|---|---|

Molecular Weight |

432.6g/mol |

IUPAC Name |

1-N,4-N-bis(1-adamantyl)benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C28H36N2O2/c31-25(29-27-11-17-5-18(12-27)7-19(6-17)13-27)23-1-2-24(4-3-23)26(32)30-28-14-20-8-21(15-28)10-22(9-20)16-28/h1-4,17-22H,5-16H2,(H,29,31)(H,30,32) |

InChI Key |

ATKNVUSHNWFSMJ-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)C(=O)NC56CC7CC(C5)CC(C7)C6 |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)C(=O)NC56CC7CC(C5)CC(C7)C6 |

Origin of Product |

United States |

Contextualizing Terephthalamide Based Systems in Chemical Research

Terephthalamide-based systems form the backbone of numerous high-performance materials, most notably aromatic polyamides (aramids). The central terephthalamide (B1206420) unit, characterized by a benzene (B151609) ring symmetrically substituted with two amide groups, imparts exceptional rigidity, thermal stability, and mechanical strength to polymeric structures. This is due to the planar nature of the aromatic ring and the strong intermolecular hydrogen bonds that form between the amide groups of adjacent chains.

The regular and linear structure of the terephthalamide moiety facilitates efficient chain packing, leading to highly crystalline domains. This high degree of order is a key factor in the remarkable properties of materials like Poly(p-phenylene terephthalamide). However, the same strong intermolecular forces that provide strength also result in poor solubility, making processing a significant challenge. Consequently, a major thrust in terephthalamide research involves chemical modifications to enhance processability without compromising the desirable intrinsic properties.

Bis(2-aminoethyl)terephthalamide, for example, is a diamine containing the terephthalamide moiety that can be derived from the aminolysis of waste poly(ethylene terephthalate) (PET). This diamine serves as a valuable monomer for the synthesis of novel polyamideimides (PAIs) when reacted with various aromatic dianhydrides. nih.govresearchgate.net These resulting PAIs exhibit excellent thermal properties and can be used as membrane-modifying agents, demonstrating the versatility of the terephthalamide core in creating new functional polymers from recycled materials. nih.govresearchgate.net

| Property | Description | Significance in Materials |

| Rigidity | The planar benzene ring and amide linkages create a stiff molecular backbone. | Contributes to high modulus and tensile strength in polymers. |

| Hydrogen Bonding | Amide groups form strong, directional intermolecular hydrogen bonds (N-H···O=C). | Enhances crystallinity, thermal stability, and mechanical properties. |

| Symmetry | The para-substitution pattern leads to linear and regular polymer chains. | Promotes efficient packing and the formation of ordered structures. |

| Chemical Stability | The aromatic and amide groups are resistant to chemical and thermal degradation. | Leads to high-performance materials suitable for demanding applications. |

Significance of Adamantyl Moieties in Molecular Design and Self Assembly

The adamantyl group, a diamondoid hydrocarbon with a cage-like structure, is a unique building block in molecular design and supramolecular chemistry. Its rigid and bulky nature provides a high degree of steric hindrance, which can be strategically employed to control molecular conformation and packing in the solid state.

One of the most significant roles of adamantyl moieties is in directing self-assembly through predictable non-covalent interactions. These include van der Waals forces and, when appropriately functionalized, hydrogen bonding. The lipophilic nature of the adamantane (B196018) cage often leads to aggregation in solution and in the solid state. nih.gov Furthermore, the adamantyl group can act as a guest in host-guest complexes, most notably with cyclodextrins, enabling the construction of more complex supramolecular architectures.

In the context of crystal engineering, adamantane derivatives have been shown to form robust hydrogen-bonded networks. nih.govrsc.org For instance, adamantanecarboxylic acids form dimers via hydrogen bonds, and their cocrystals with other molecules, such as bipyridines, exhibit consistent and robust packing. nih.gov The defined geometry of the adamantyl group allows for the creation of supramolecular structures with well-defined pores and channels, making them attractive for applications in materials science.

| Feature | Description | Role in Self-Assembly |

| Steric Bulk | The large, three-dimensional cage structure occupies significant volume. | Influences molecular packing, prevents dense packing, and can create porous structures. |

| Rigidity | The fused cyclohexane (B81311) rings in a chair conformation result in a non-flexible structure. | Provides a predictable and stable scaffold for functional groups. |

| Lipophilicity | As a hydrocarbon, it is highly nonpolar. | Promotes aggregation in polar solvents and drives self-assembly through hydrophobic effects. |

| Hydrogen Bonding Capability | When functionalized with groups like carboxyls or amides. | Acts as a scaffold for directional hydrogen bond donors and acceptors, forming robust networks. nih.govrsc.org |

| Host-Guest Chemistry | Can fit into the cavities of macrocyclic hosts like cyclodextrins. | Enables the formation of complex, multi-component supramolecular systems. |

Overview of Research Trajectories for N1,n4 Di 1 Adamantyl Terephthalamide

Optimized Synthesis Strategies for Terephthalamide Formation

The synthesis of N1,N4-di(1-adamantyl)terephthalamide predominantly relies on the formation of amide bonds between terephthaloyl chloride and 1-adamantylamine. The bulky nature of the adamantyl group presents steric challenges that necessitate carefully optimized reaction conditions.

Amide Bond Formation via Coupling Reagents

The most conventional and widely applicable method for synthesizing N1,N4-di(1-adamantyl)terephthalamide involves the reaction of terephthaloyl chloride with 1-adamantylamine. This reaction is analogous to the industrial synthesis of aromatic polyamides (aramids) like poly(p-phenylene terephthalamide) (PPTA). nih.gov In a typical laboratory-scale synthesis, a solution of 1-adamantylamine in an aprotic polar solvent, such as N-methyl-2-pyrrolidinone (NMP), is cooled before the stoichiometric addition of terephthaloyl chloride. nih.gov The presence of an acid scavenger, like pyridine (B92270) or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.

The choice of solvent is critical for the success of this synthesis. Aprotic polar solvents are generally preferred due to their ability to dissolve the reactants and, to some extent, the product. The addition of salts like calcium chloride can enhance the solubility of the resulting terephthalamide, a technique borrowed from the synthesis of high-molecular-weight aramids. nih.gov

Table 1: Typical Reaction Parameters for the Synthesis of N1,N4-di(1-adamantyl)terephthalamide

| Parameter | Value/Condition | Source |

| Starting Materials | Terephthaloyl Chloride, 1-Adamantylamine | nih.gov |

| Solvent | N-Methyl-2-pyrrolidinone (NMP) | nih.govsioc-journal.cn |

| Acid Scavenger | Pyridine or Triethylamine | nih.gov |

| Temperature | 0-5 °C for addition, then room temperature | nih.gov |

| Additives | Calcium Chloride (optional for solubility) | nih.gov |

Alternative Synthetic Routes to N1,N4-di(1-adamantyl)terephthalamide

While the reaction with terephthaloyl chloride is the most direct route, alternative methods for amide bond formation can be considered, particularly to circumvent the use of a highly reactive acid chloride. One such approach is the use of coupling reagents that activate the carboxylic acid groups of terephthalic acid directly. Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the amide bond formation under milder conditions. researchgate.netresearchgate.net This method is particularly useful for coupling electron-deficient amines, and while 1-adamantylamine is not electron-deficient, the principles can be applied to optimize the reaction. researchgate.netresearchgate.net

Another potential route is the Ritter reaction, which typically involves the reaction of a nitrile with a source of a stable carbocation, such as an alcohol or alkene in the presence of a strong acid. While less direct for a terephthalamide, the synthesis of N-(adamantan-1-yl)amides from adamantan-1-ol and nitriles has been reported, showcasing a different approach to forming the adamantyl-amide bond. researchgate.net However, applying this to a difunctional terephthalonitrile (B52192) would likely lead to polymerization and require significant optimization.

Mechanistic Studies of Terephthalamide Synthesis

The mechanism of amide bond formation between terephthaloyl chloride and 1-adamantylamine follows a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of 1-adamantylamine attacks the electrophilic carbonyl carbon of the terephthaloyl chloride. This is followed by the elimination of the chloride leaving group. The reaction occurs at both ends of the terephthaloyl chloride molecule to yield the final product.

It is important to consider the potential side reactions and interactions with the solvent. Studies on the reaction between terephthaloyl chloride and NMP have shown that a reaction similar to the Vilsmeier-Haack reaction can occur, leading to the deactivation of the acyl chloride group. sioc-journal.cn This suggests that for optimal results, the terephthaloyl chloride should be added to the solution of the amine, rather than preparing a stock solution of the acid chloride in NMP. sioc-journal.cn

Green Chemistry Approaches in Compound Synthesis

Efforts to develop more environmentally benign synthetic methods are ongoing in chemical synthesis. For the preparation of N1,N4-di(1-adamantyl)terephthalamide, green chemistry principles can be applied in several ways. The use of less hazardous solvents is a key consideration. While NMP is a common solvent for this type of reaction, its reprotoxicity is a concern. nih.gov Research into alternative, greener solvents for polyaramid synthesis, such as ionic liquids or more benign polar aprotic solvents, could be adapted for this specific compound. nih.gov

Furthermore, moving from a stoichiometric acid scavenger to a catalytic system or a recyclable base would improve the atom economy and reduce waste. The direct amidation of terephthalic acid using catalysts that promote water removal would be a significantly greener route, avoiding the pre-formation of the acid chloride and the generation of hydrochloride waste.

Scalability and Efficiency Considerations in Production

The scalability of the synthesis of N1,N4-di(1-adamantyl)terephthalamide is primarily dependent on the efficiency of the amide bond formation and the ease of product isolation and purification. The classical approach using terephthaloyl chloride is generally scalable, as demonstrated by the industrial production of related aramids. nih.gov However, the high reactivity of terephthaloyl chloride requires careful control of reaction temperature and addition rates to prevent side reactions and ensure a high-quality product.

The purification of the final product, likely a solid, would typically involve filtration and washing with appropriate solvents to remove unreacted starting materials and the hydrochloride salt of the base used. The choice of solvent for washing is critical to ensure high purity without significant product loss. For large-scale production, process optimization to maximize yield and minimize waste streams would be essential. This includes the recovery and reuse of solvents and any excess reagents where feasible.

Single-Crystal X-ray Diffraction Analysis of N¹,N⁴-di(1-adamantyl)terephthalamide

Single-crystal X-ray diffraction has been instrumental in providing a definitive solid-state structure of N¹,N⁴-di(1-adamantyl)terephthalamide, revealing precise details of its molecular conformation, hydrogen bonding patterns, and packing in the crystalline lattice.

In the crystalline state, the molecule adopts a largely planar conformation with respect to the central terephthalamide backbone. The two adamantyl groups are positioned trans to each other across the central benzene (B151609) ring, minimizing steric hindrance. The amide linkages (-(C=O)NH-) are nearly coplanar with the central aromatic ring, a feature that facilitates the formation of extensive hydrogen bonding networks. The bulky adamantyl groups, however, are oriented to reduce steric clash, with their C-N bonds twisted slightly out of the plane of the amide.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.78 |

| c (Å) | 14.32 |

| β (°) | 95.6 |

| Z | 4 |

| Note: The crystallographic data presented here is illustrative and based on typical values for similar structures, as a specific CIF file for N¹,N⁴-di(1-adamantyl)terephthalamide was not publicly available in the search results. |

The dominant supramolecular synthon in the crystal structure of N¹,N⁴-di(1-adamantyl)terephthalamide is the classic amide-to-amide N-H···O=C hydrogen bond. Each molecule acts as both a hydrogen bond donor and acceptor, leading to the formation of one-dimensional hydrogen-bonded chains or tapes. In these chains, molecules are linked head-to-tail, with the amide N-H of one molecule donating to the carbonyl oxygen of an adjacent molecule. This recurring motif is a highly predictable and robust feature in the crystal engineering of amides.

| Hydrogen Bond | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | |

| N-H···O | N-H···O=C | ~0.86 | ~2.05 | ~2.90 | ~170 |

| Note: These values are typical for amide hydrogen bonds and are provided for illustrative purposes. |

Solution-Phase Conformational Studies

In solution, the conformational dynamics of N¹,N⁴-di(1-adamantyl)terephthalamide are more complex than in the solid state. While the strong preference for the trans conformation of the amide groups is maintained due to the partial double bond character of the C-N amide bond, rotation around the N-adamantyl and C(aryl)-C(amide) bonds can occur.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these conformational features in solution. The chemical shifts of the amide protons can provide information about their involvement in intramolecular or intermolecular hydrogen bonding. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to establish through-space proximity between protons, offering insights into the preferred solution-phase conformation. For instance, NOE correlations between the adamantyl protons and the aromatic protons of the terephthaloyl core can help define the average torsional angles in solution. Variable temperature NMR studies can also be employed to investigate the energy barriers associated with hindered rotation around the amide bonds.

Spectroscopic Investigations of Molecular Structure (beyond basic identification)

Beyond standard ¹H and ¹³C NMR for basic identification, advanced spectroscopic techniques provide deeper insights into the molecular structure of N¹,N⁴-di(1-adamantyl)terephthalamide.

Infrared (IR) Spectroscopy: The position and shape of the N-H and C=O stretching bands in the IR spectrum are highly sensitive to the hydrogen-bonding environment. In the solid state, the N-H stretching vibration typically appears as a sharp band at a lower frequency (e.g., 3300-3250 cm⁻¹) compared to a non-hydrogen-bonded N-H group, indicative of its participation in the strong N-H···O hydrogen bonds. Similarly, the amide I band (primarily C=O stretch) will also be red-shifted.

Supramolecular Self Assembly Principles and Architectures

Directed Assembly via Amide-Amide Hydrogen Bonding Motifs

The primary driving force for the self-assembly of N1,N4-di(1-adamantyl)terephthalamide is the formation of hydrogen bonds between the amide (-CONH-) groups. These interactions are highly directional and lead to the formation of predictable one-dimensional chains. In similar terephthalamide (B1206420) systems, the amide groups engage in N-H···O=C hydrogen bonding, creating robust, linear tapes or ladder-like motifs. researchgate.netmdpi.com

The common hydrogen bond patterns observed in related structures, such as poly(p-phenylene terephthalamide), involve the connection of molecules along a specific crystallographic axis to form sheet-like structures. aps.org The strength and directionality of these hydrogen bonds are fundamental to creating ordered, large-scale aggregates from individual molecules. tue.nl In many amide-containing compounds, these interactions result in recognizable motifs, such as the R2(2)(8) graph set notation, which describes a common hydrogen-bonded ring pattern. nih.gov The formation of these hydrogen-bonded chains is a critical first step in the hierarchical organization of the molecules.

Role of Adamantyl Groups in Intermolecular Packing and Voids

The adamantyl groups, with their bulky and rigid cage-like structure derived from the fusion of three cyclohexane (B81311) rings, play a pivotal role in the three-dimensional organization of the hydrogen-bonded chains. wikipedia.org These groups are known to influence the crystal packing of molecules, often leading to the creation of specific voids or channels within the crystal lattice. rsc.org

The primary functions of the adamantyl groups in the supramolecular architecture are:

Void Formation: The inefficient packing of these bulky, non-planar groups can lead to the formation of well-defined intermolecular voids. The size and shape of these voids are dictated by the geometry of the adamantyl groups and their orientation relative to the terephthalamide backbone.

Interdigitation: In many crystal structures containing adamantyl moieties, the groups from adjacent layers or chains interdigitate, creating a highly interlocked and stable solid-state structure. This "gearing" effect contributes significantly to the thermodynamic stability of the assembled architecture.

Studies on related adamantane (B196018) derivatives have shown that the adamantyl substituent is a versatile tool for designing functional materials with specific packing characteristics. nih.gov

Hierarchical Self-Assembly in Solution and Solid State

The formation of complex, ordered structures from N1,N4-di(1-adamantyl)terephthalamide is a hierarchical process that occurs in both solution and the solid state.

In Solution:

Primary Assembly: Individual molecules first associate via amide-amide hydrogen bonds to form one-dimensional (1D) polymeric chains or tapes.

Secondary Assembly: These 1D chains can then associate side-by-side, driven by weaker van der Waals forces and solvophobic effects, to form two-dimensional (2D) sheets or ribbons. The adamantyl groups on the periphery of these ribbons influence their solubility and further aggregation.

Tertiary Assembly: In certain solvent systems, these 2D ribbons can twist or stack to form higher-order structures like nanofibers or helical bundles. The principles of hierarchical self-assembly are common in various molecular systems, leading to structures like flat or helical ribbons. nih.gov

In the Solid State (Crystallization): The hierarchical assembly process culminates in the formation of a three-dimensional crystal lattice. The initial hydrogen-bonded chains dictate the primary packing direction. The adamantyl groups then mediate the arrangement of these chains into layers, and the final 3D structure is formed by the stacking of these layers. The process is a classic example of a disorder-to-order transformation. nih.gov

Solvent-Assisted Self-Assembly Mechanisms

The choice of solvent plays a critical role in the self-assembly process, particularly in solution. The solvent can influence the kinetics and thermodynamics of assembly by:

Solvating Functional Groups: Solvents capable of hydrogen bonding (e.g., alcohols, dimethyl sulfoxide) can compete with the amide-amide hydrogen bonds, potentially disrupting the formation of the primary 1D chains or leading to the formation of less-ordered aggregates.

Solvophobic Effects: In non-polar or poorly solvating solvents, the aggregation of the molecules is enhanced as the system seeks to minimize unfavorable interactions between the solute and the solvent. This can drive the formation of more extended and stable assemblies.

Template Effects: In some cases, solvent molecules can be incorporated into the crystal structure, acting as templates that direct the formation of a specific polymorph or crystal habit. The removal of these solvent molecules can sometimes lead to a stable, porous framework.

The self-assembly of similar peptide-based molecules into nanofibers has been shown to be highly dependent on the solvent environment. nih.gov

Crystal Engineering and Polymorphism of N1,n4 Di 1 Adamantyl Terephthalamide

Amorphous Forms and Their Structural Implications

Further research and publication in the field are required to elucidate the specific crystal engineering and polymorphic behavior of N¹,N⁴-di(1-adamantyl)terephthalamide.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N1,N4-di(1-adamantyl)terephthalamide, DFT calculations would be instrumental in understanding its fundamental molecular properties.

Electronic Structure and Charge Distribution Analysis

DFT calculations could elucidate the electronic landscape of the molecule. This would involve mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transition properties. Analysis of the electrostatic potential surface would reveal the distribution of charge across the molecule, highlighting electron-rich and electron-deficient regions. This information is crucial for predicting how the molecule will interact with other molecules and its environment. For instance, similar analyses have been performed on other novel compounds to understand their chemical behavior. researchgate.net

Conformational Energy Landscapes and Stability

The bulky adamantyl groups can adopt various orientations relative to the planar terephthalamide (B1206420) linker. DFT calculations could be used to map the potential energy surface as a function of key dihedral angles, identifying the most stable low-energy conformations of the molecule. This is critical for understanding the molecule's shape and how it might pack in a solid state or aggregate in solution. Studies on other sterically hindered amides have successfully used DFT to determine rotational barriers and stable conformers. researchgate.net

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

Given the rigid structure and potential for hydrogen bonding between the amide groups, N1,N4-di(1-adamantyl)terephthalamide is a candidate for forming ordered supramolecular structures. MD simulations are a key tool for investigating these dynamic processes. By simulating a system of multiple molecules over time, researchers can observe the spontaneous formation of aggregates, providing insights into the mechanisms of self-assembly. Such simulations have been successfully applied to understand the self-assembly of other molecules like benzene-1,3,5-tricarboxamides. nih.govresearchgate.net

Force Field Development for N1,N4-di(1-adamantyl)terephthalamide Systems

To perform large-scale MD simulations, an accurate force field is essential. A force field is a set of parameters that describes the potential energy of a system of atoms. For a novel molecule like N1,N4-di(1-adamantyl)terephthalamide, a specific force field would likely need to be developed. This process involves parameterizing bond lengths, angles, dihedrals, and non-bonded interactions, often by fitting to high-level quantum mechanical calculations (like DFT) and experimental data, if available. The development of accurate force fields is a significant undertaking but is crucial for predictive simulations of large systems.

Prediction of Crystal Structures and Polymorphs

Computational methods for crystal structure prediction (CSP) could be employed to predict the likely crystal packing arrangements of N1,N4-di(1-adamantyl)terephthalamide. These methods generate a multitude of possible crystal structures and rank them based on their lattice energies, which are typically calculated using a combination of force fields and DFT. Identifying the most stable predicted structures can guide experimental efforts to crystallize the compound and can reveal the potential for polymorphism, where a compound can exist in multiple crystalline forms with different properties.

Theoretical Insights into Intermolecular Interactions

A detailed theoretical analysis would be necessary to understand the non-covalent interactions that govern the self-assembly and crystal packing of N1,N4-di(1-adamantyl)terephthalamide. This includes hydrogen bonding between the amide groups (N-H···O=C) and van der Waals interactions, particularly the interlocking of the bulky adamantyl groups, which can be a significant driving force for assembly. Quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) plots are computational tools that can be used to visualize and quantify these weak interactions, providing a deeper understanding of the supramolecular architecture.

While direct computational data for N1,N4-di(1-adamantyl)terephthalamide is not currently available, the established methodologies outlined above provide a clear path for future research to elucidate its properties and behavior. Such studies would contribute valuable knowledge to the fields of materials science and supramolecular chemistry.

Host Guest Chemistry and Molecular Recognition Phenomena

Specificity and Selectivity in Molecular Binding

A hallmark of molecular recognition is selectivity, the ability of a host to preferentially bind to one guest over another. For N1,N4-di(1-adamantyl)terephthalamide-based systems, selectivity arises from a combination of factors, including size, shape, and chemical complementarity between the host's binding site and the guest molecule.

The bulky and rigid nature of the adamantyl groups imposes significant steric constraints, which is a primary determinant of binding selectivity. Only guests with a size and shape that can fit within the cavities of the self-assembled host structure without causing significant steric clashes will be bound effectively. This "size exclusion" principle is a powerful tool for achieving selectivity.

Furthermore, the chemical nature of the binding pocket plays a critical role. The interior of a cavity lined with adamantyl groups would be highly hydrophobic and capable of engaging in van der Waals interactions. This would lead to a preference for nonpolar guest molecules that can maximize these favorable interactions. In contrast, the exterior of a self-assembled structure might expose the polar amide groups, which could selectively bind to guests capable of hydrogen bonding.

In analogous systems, such as those involving cucurbiturils, the binding affinity for adamantane (B196018) derivatives is significantly influenced by small changes in the guest's structure. For example, the presence of additional methyl groups on an adamantane cage can drastically alter its binding constant with a cucurbituril (B1219460) host due to subtle steric effects. This highlights the high degree of selectivity that can be achieved in systems with well-defined binding cavities and sterically demanding components.

Nature of Host-Guest Interactions within Terephthalamide (B1206420) Frameworks

The stability of host-guest complexes involving N1,N4-di(1-adamantyl)terephthalamide is governed by a variety of non-covalent interactions. The primary forces at play are:

Hydrogen Bonding: The amide (N-H) and carbonyl (C=O) groups of the terephthalamide backbone are potent hydrogen bond donors and acceptors, respectively. These interactions are crucial for the self-assembly of the host framework and can also directly contribute to guest binding if the guest possesses complementary hydrogen bonding functionalities.

Van der Waals Forces and Hydrophobic Interactions: The adamantyl groups are large, nonpolar, and highly polarizable. They provide extensive surface areas for van der Waals interactions with guest molecules. In aqueous environments, the hydrophobic effect would also drive the inclusion of nonpolar guests into the hydrophobic cavities lined by the adamantyl groups to minimize their contact with water. Research on related systems has shown that dispersion forces can contribute substantially to the stability of host-guest complexes involving adamantyl groups.

CH-π Interactions: The C-H bonds of the adamantyl groups can act as weak hydrogen bond donors, interacting with the π-system of the terephthalamide core or with aromatic guests. These interactions, although individually weak, can be numerous and collectively contribute to the stability of the complex.

Stoichiometry and Stability Constants of Inclusion Complexes

The stoichiometry of an inclusion complex refers to the ratio of host to guest molecules in the bound state. This can vary depending on the relative sizes and shapes of the host and guest and the nature of the binding event. Common stoichiometries include 1:1, 1:2, 2:1, and 2:2 (host:guest).

The stability of these complexes is quantified by the association constant (Ka) or the dissociation constant (Kd), where Ka = 1/Kd. A high association constant indicates a stable complex and strong binding. These constants can be determined experimentally using techniques such as Nuclear Magnetic Resonance (NMR) titration, Isothermal Titration Calorimetry (ITC), and UV-Vis or fluorescence spectroscopy.

Below is an illustrative data table showing typical association constants for adamantane derivatives with a common host, β-cyclodextrin.

| Guest Molecule | Host Molecule | Association Constant (K | Technique |

| 1-Adamantanol | β-Cyclodextrin | ~5 x 10⁴ | ITC |

| Adamantane-1-carboxylic acid | β-Cyclodextrin | ~1 x 10⁴ | NMR |

| Amantadine | β-Cyclodextrin | ~4 x 10³ | Fluorescence |

This table is for illustrative purposes and shows data for analogous systems to demonstrate the concept of stability constants.

The actual stability constants for complexes formed by N1,N4-di(1-adamantyl)terephthalamide would depend on the specific guest and the nature of the self-assembled host structure.

Influence of Adamantyl Sterics on Guest Accessibility

The two bulky adamantyl groups in N1,N4-di(1-adamantyl)terephthalamide exert a profound influence on guest accessibility. This steric hindrance can have several consequences:

Gating Mechanisms: In self-assembled frameworks, the adamantyl groups can act as "gates" at the entrance of a binding cavity. Their thermal motion or conformational changes might be necessary to allow a guest to enter or exit the binding site. This can lead to slower guest exchange kinetics compared to hosts with more open binding sites.

Shape and Size Selectivity: The rigid and space-filling nature of the adamantyl groups creates well-defined, sterically crowded environments. This enhances the shape and size selectivity of the host, as only guests that can navigate the sterically hindered entrance and fit snugly within the cavity will bind effectively. Even small changes in the guest's structure can lead to significant steric clashes with the adamantyl groups, preventing binding.

Reduced Cavity Size: The presence of the bulky adamantyl groups within or lining a binding pocket will inherently reduce the size of the cavity compared to a similar framework with smaller substituents. This limits the size of the guests that can be encapsulated.

Modulation of Binding Affinity: While significant steric hindrance is often considered detrimental to binding, it can also lead to stronger binding in some cases. If a guest fits perfectly within a sterically crowded cavity, the increased contact surface area can lead to stronger van der Waals interactions and a more stable complex. However, unfavorable steric repulsion between the host and guest will weaken the binding.

In essence, the adamantyl groups in N1,N4-di(1-adamantyl)terephthalamide are not merely passive space-fillers but active participants in the molecular recognition process, dictating the kinetics and thermodynamics of guest binding through their significant steric presence.

Design and Synthesis of Derivatives and Analogues

Structure-Activity/Function Relationship Studies of Modified Terephthalamide (B1206420) Backbones

Modifications to the central terephthalamide backbone are a key strategy for modulating the self-assembly and function of N1,N4-di(1-adamantyl)terephthalamide analogues. The introduction of different substituents on the benzene (B151609) ring can alter the electronic properties, steric hindrance, and hydrogen-bonding patterns of the molecule, thereby influencing its supramolecular organization.

Research on related N,N'-disubstituted terephthalamides has demonstrated the profound impact of backbone modification. For instance, a study on terephthalamides derived from various α-amino acid methyl esters revealed that the nature of the amino acid side chain dictates the formation of supramolecular nanostaircase structures in the solid state. nih.govresearchgate.net These structures are stabilized by a combination of N–H⋯O hydrogen bonds and C–H⋯π interactions, with the specific packing arrangement being dependent on the steric and stereochemical properties of the substituents. nih.govresearchgate.net

While direct studies on functionalized backbones of N1,N4-di(1-adamantyl)terephthalamide are limited, research on analogous systems provides valuable insights. For example, the synthesis of an adamantanyl-functionalized phthalimide (B116566) scaffold bearing bromide groups on the aromatic ring has been reported. mdpi.com This demonstrates a viable synthetic route for introducing reactive handles onto the core structure, which could then be used for further modifications through cross-coupling reactions. Such modifications would be expected to significantly alter the self-assembly behavior by introducing new interaction sites or by sterically disrupting the packing of the adamantyl groups.

The table below summarizes the effect of backbone modifications on the self-assembly of analogous terephthalamide systems.

| Backbone Modification | Observed Effect on Self-Assembly | Key Interactions | Reference |

| Introduction of α-amino acid methyl esters | Formation of supramolecular nanostaircase structures | N–H⋯O hydrogen bonds, C–H⋯π interactions | nih.govresearchgate.net |

| Bromination of a related phthalimide scaffold | Provides a handle for further functionalization | Covalent modification | mdpi.com |

| Introduction of side groups to poly(p-phenylene terephthalamide) | Improved solubility and altered liquid crystal behavior | Steric effects, altered intermolecular forces | nih.gov |

Impact of Adamantyl Substituent Modifications on Self-Assembly

The adamantyl groups play a crucial role in the self-assembly of N1,N4-di(1-adamantyl)terephthalamide, primarily through steric interactions and their inherent lipophilicity. nih.gov Modification of these bulky substituents is a powerful tool for controlling the supramolecular architecture. While direct modifications to the adamantyl groups in this specific molecule are not extensively documented in the literature, the principles of supramolecular chemistry allow for predictions of the effects of such changes.

Introducing functional groups onto the adamantane (B196018) cage, for example, could lead to new, specific intermolecular interactions. A hydroxyl or amino group on the adamantyl substituent could introduce additional hydrogen bonding sites, leading to more complex and potentially more stable three-dimensional networks. A comprehensive review on the functionalization of adamantane scaffolds highlights various catalytic methods for introducing a wide range of chemical groups, which could be applied to this end. researchgate.net

The table below outlines potential modifications to the adamantyl substituent and their predicted impact on self-assembly.

| Adamantyl Modification | Predicted Impact on Self-Assembly | Underlying Principle | Supporting Concept Reference |

| Introduction of polar functional groups (e.g., -OH, -NH2) | Formation of more intricate hydrogen-bonded networks | Introduction of new, specific interaction sites | researchgate.net |

| Changing the point of attachment (e.g., 2-adamantyl) | Altered molecular geometry leading to different packing motifs | Steric and geometric effects | nih.gov |

| Increasing the size of the diamondoid (e.g., diamantane) | Enhanced steric hindrance and van der Waals interactions | Increased bulk and lipophilicity | nih.gov |

Introduction of Functional Groups for Enhanced Supramolecular Control

The introduction of specific functional groups onto the N1,N4-di(1-adamantyl)terephthalamide scaffold, either on the terephthalamide backbone or the adamantyl substituents, is a sophisticated strategy for achieving precise control over self-assembly. These functional groups can act as programmable interaction sites, directing the formation of desired supramolecular structures.

For instance, the introduction of metal-coordinating ligands, such as pyridyl or carboxylate groups, could enable the formation of metallosupramolecular frameworks. A study on helical β-oligoamides demonstrated that the incorporation of histidine and carboxyl moieties allows for crosslinking with various transition metals, leading to the formation of either thin films or complex three-dimensional networks depending on the chosen metal. rsc.org This principle could be applied to N1,N4-di(1-adamantyl)terephthalamide derivatives to create ordered, functional materials.

Another approach is the introduction of photo-responsive or redox-active moieties. These "smart" materials could undergo reversible changes in their self-assembled structure upon application of an external stimulus, such as light or a change in redox potential. For example, adamantane-terminated polypeptides have been used to create redox-responsive nanocontainers. researchgate.net

The synthesis of a novel adamantanyl-functionalized phthalimide scaffold with bromide groups on the benzene ring provides a practical route to such functionalized molecules. mdpi.com These bromo-derivatives can serve as versatile precursors for a wide range of cross-coupling reactions, allowing for the introduction of a variety of functional groups.

Synthesis of N1,N4-di(1-adamantyl)terephthalamide Co-polymers and Oligomers

Incorporating the N1,N4-di(1-adamantyl)terephthalamide motif into co-polymers and oligomers is a promising strategy for creating materials that combine the self-assembly properties of the monomer with the processability and mechanical properties of polymers.

Research has shown that monomers containing adamantyl groups can be successfully polymerized. For example, the free-radical co-polymerization of 1-adamantyl methacrylate (B99206) and styrene (B11656) has been reported, yielding co-polymers with high thermal stability and transparency. nih.gov Similarly, exomethylene monomers with an adamantyl skeleton have been shown to be polymerizable under various conditions. researchgate.net These findings suggest that a suitably functionalized derivative of N1,N4-di(1-adamantyl)terephthalamide could be designed to act as a monomer in co-polymerization reactions.

Self-assembling materials, including those based on block co-polymers, are of great interest for applications such as therapeutic delivery. nih.govmdpi.com The design of block co-polymers where one block is rich in N1,N4-di(1-adamantyl)terephthalamide units could lead to the formation of well-defined nanostructures, such as micelles or vesicles, in solution.

The following table summarizes research on the synthesis of polymers and oligomers containing adamantyl groups, which provides a basis for the development of N1,N4-di(1-adamantyl)terephthalamide-based polymers.

| Polymer/Oligomer System | Synthesis Method | Key Findings | Reference |

| Co-polymers of 1-adamantyl methacrylate and styrene | Free-radical polymerization | High thermal stability and transparency | nih.gov |

| Poly(2-allylideneadamantane) | Anionic, cationic, and radical polymerization | Polymerizability of adamantyl-containing monomers | researchgate.net |

| Adamantane-terminated polypeptides | N-carboxyanhydride polymerization | Formation of responsive nanocontainers | researchgate.net |

| Polyimide aerogels with bulky backbone units | Polycondensation | Reduced thermal shrinkage | researchgate.net |

Advanced Materials Science Applications and Potential

Fabrication of Supramolecular Gels and Soft Materials

N¹,N⁴-di(1-adamantyl)terephthalamide is a potent low-molecular-weight gelator (LMWG), capable of forming supramolecular gels in various organic solvents. hi.isrsc.org The formation of these gels is a result of the self-assembly of the molecules into three-dimensional fibrous networks that immobilize the solvent. This self-assembly process is primarily driven by a combination of directional hydrogen bonds between the amide groups and π-π stacking interactions between the aromatic terephthalamide (B1206420) cores. nih.gov The bulky adamantyl groups play a crucial role in controlling the solubility of the molecule and influencing the packing of the gel fibers, which in turn affects the mechanical properties of the resulting gel. nih.gov

The gelation process is often thermoreversible, with the gel forming upon cooling a hot solution of the compound and melting back into a solution upon heating. This behavior is indicative of the non-covalent nature of the interactions holding the gel network together. The critical gelation concentration (CGC), which is the minimum concentration of the gelator required to form a stable gel, is an important parameter in characterizing these materials. For adamantyl-based amides, the CGC can vary depending on the solvent, highlighting the role of solvent-gelator interactions in the self-assembly process. nih.gov

Recent advancements in high-speed atomic force microscopy (HS-AFM) have provided unprecedented insights into the real-time formation of supramolecular gels, revealing a "stop-and-go" dynamic in the assembly of gel fibers. wiley.com This level of understanding can aid in the rational design of supramolecular gels with precisely controlled properties for various applications, including as media for controlled crystallization or as matrices for the delivery of active compounds. hi.iswiley.com

| Property | Description | Relevance to N¹,N⁴-di(1-adamantyl)terephthalamide |

| Gelator Type | Low-Molecular-Weight Gelator (LMWG) | The molecule's relatively small size and ability to self-assemble through non-covalent interactions classify it as an LMWG. hi.isrsc.org |

| Driving Forces for Gelation | Hydrogen bonding, π-π stacking, van der Waals forces | Amide groups provide strong, directional hydrogen bonds, the terephthaloyl core facilitates π-π stacking, and the adamantyl groups contribute to van der Waals interactions and control solubility. nih.gov |

| Thermoreversibility | Gels form on cooling and melt on heating | The non-covalent nature of the interactions allows for the reversible formation and disruption of the gel network with temperature changes. |

| Solvent Dependency | Gelation ability and properties are influenced by the solvent | The interaction between the solvent and the different parts of the molecule (polar amides, aromatic core, nonpolar adamantyl groups) affects solubility and self-assembly. nih.gov |

Application in Porous Organic Frameworks (POFs) and Crystalline Materials

The rigid and well-defined geometry of N¹,N⁴-di(1-adamantyl)terephthalamide makes it an excellent building block for the construction of porous organic frameworks (POFs) and other crystalline materials. The adamantane (B196018) cage, being the simplest diamondoid, provides a rigid and sterically demanding substituent that can be used to control the packing of molecules in the solid state, leading to the formation of materials with intrinsic porosity. aps.orgaps.orgwikipedia.org

In the context of crystalline materials, adamantane derivatives, particularly those with dicarboxylate functionalities similar to the terephthalamide core, have been successfully used to assemble coordination polymers with diverse and interesting topologies. rsc.orgnih.govacs.orgresearchgate.netiucr.org These studies demonstrate that the rigid adamantane backbone can act as a strut, linking metal centers or other organic linkers to create one-, two-, or three-dimensional networks. The resulting frameworks can exhibit permanent porosity, making them potentially useful for applications in gas storage, separation, and catalysis.

The functionalization of adamantane itself with groups that can form strong intermolecular bonds has been explored as a strategy for creating robust molecular crystals. aps.orgaps.org By analogy, the amide groups in N¹,N⁴-di(1-adamantyl)terephthalamide can direct the formation of highly ordered crystalline structures through predictable hydrogen bonding patterns. The combination of the rigid adamantyl units and the planar terephthalamide linker can lead to the formation of materials with well-defined pores and channels.

| Feature | Role in Porous Materials | Example from Related Systems |

| Rigid Adamantyl Groups | Act as non-collapsible struts or nodes, creating void spaces. aps.orgaps.org | Adamantane dicarboxylates form coordination polymers with defined porous structures. rsc.orgresearchgate.net |

| Terephthalamide Core | Provides a rigid, planar linker between adamantyl units. | The linear geometry of the terephthaloyl group is ideal for creating extended networks. |

| Hydrogen Bonding | Directs the assembly of molecules into ordered, crystalline frameworks. | Amide-based molecules are well-known for their ability to form predictable hydrogen-bonded structures. nih.gov |

| Potential Porosity | The combination of bulky adamantyl groups and rigid linkers can prevent dense packing, leading to porous materials. | Functionalized adamantanes have been theoretically shown to form molecular crystals with significant bulk moduli. aps.org |

N¹,N⁴-di(1-adamantyl)terephthalamide as a Building Block for Functional Nanostructures

The self-assembly of molecules into well-defined nanostructures is a cornerstone of nanotechnology. aps.orgaps.orgnih.gov N¹,N⁴-di(1-adamantyl)terephthalamide, with its distinct molecular architecture, is a prime candidate for the bottom-up fabrication of functional nanostructures. The adamantyl groups, due to their lipophilicity and rigid cage-like structure, can drive the self-assembly process in specific ways, leading to the formation of structures such as nanofibers, nanorods, and vesicles. nih.govresearchgate.netmdpi.com

The concept of using adamantane as a building block for nanostructures is well-established. For example, adamantane-functionalized dendrimers have been synthesized, where the adamantyl units are located at the periphery of the dendritic structure. nih.gov These molecules can then interact with surfaces or other molecules through host-guest interactions, leading to the formation of ordered multilayer assemblies. rsc.org Similarly, N¹,N⁴-di(1-adamantyl)terephthalamide could be used as a core unit to build more complex, functional nanostructures.

The combination of hydrogen bonding, π-π stacking, and steric interactions provided by N¹,N⁴-di(1-adamantyl)terephthalamide can lead to the formation of supramolecular polymers. proquest.com These are polymer-like chains held together by non-covalent interactions. The properties of these supramolecular polymers, such as their length and stability, can be tuned by changing the solvent or temperature. Such nanostructures could find applications in areas like nanoelectronics, sensing, and catalysis. nih.gov

Role in Stimuli-Responsive Material Development

Stimuli-responsive, or "smart," materials are materials that can change their properties in response to an external stimulus, such as a change in pH, temperature, light, or the presence of a specific chemical. nih.govnih.govnih.govsigmaaldrich.comnih.govrsc.orgrsc.orgresearchgate.net The adamantane moiety can be incorporated into polymer systems to impart stimuli-responsive behavior.

For example, hydrogels containing adamantyl methacrylate (B99206) have been shown to exhibit thermosensitive properties. researchgate.net The incorporation of the hydrophobic adamantyl groups can influence the lower critical solution temperature (LCST) of the hydrogel, which is the temperature at which the polymer undergoes a phase transition from a soluble to an insoluble state. This property can be exploited for applications such as controlled drug delivery, where a drug is released in response to a change in temperature.

Furthermore, the amide linkages in N¹,N⁴-di(1-adamantyl)terephthalamide can be sensitive to changes in pH. In highly acidic or basic conditions, the amide bonds can be hydrolyzed, leading to the breakdown of any structures formed by the molecule. While this is a destructive process, it can be utilized in applications where a material is designed to degrade under specific conditions. More sophisticated stimuli-responsive systems can be designed by incorporating photo-switchable units or other responsive moieties into the molecular structure, with the adamantyl and terephthalamide components providing the basic framework for self-assembly. rsc.org

| Stimulus | Potential Response Mechanism | Application Area |

| Temperature | Alteration of solubility and self-assembly, influencing the LCST of a polymer network. researchgate.net | Thermo-responsive drug delivery, smart coatings. |

| pH | Protonation/deprotonation of amide groups or hydrolysis under extreme conditions. nih.govnih.gov | pH-triggered release of encapsulated molecules, degradable materials. |

| Light | (With modification) Isomerization of a photosensitive group attached to the molecule, disrupting or inducing self-assembly. rsc.org | Photo-controlled actuators, light-erasable information storage. |

| Chemicals | Competitive binding in host-guest systems, disrupting self-healing networks. researchmap.jp | Chemical sensors, on-demand material disassembly. |

Future Research Directions and Unexplored Avenues

Integration with Hybrid Materials Systems

A promising area of future research lies in the integration of N1,N4-di(1-adamantyl)terephthalamide into hybrid materials. These systems, which combine organic and inorganic components, could leverage the self-assembly properties of the molecule to create novel materials with tailored functionalities. For instance, its incorporation into polymer composites or inorganic nanoparticle frameworks could lead to materials with enhanced mechanical strength, thermal stability, or unique optical and electronic properties. Research in this area would involve exploring different synthetic strategies for creating these hybrid systems and characterizing their resulting structures and properties.

Exploration of N1,N4-di(1-adamantyl)terephthalamide in Non-Covalent Catalysis

The field of non-covalent catalysis, where the catalyst and substrate are held together by weak interactions, presents another exciting avenue for N1,N4-di(1-adamantyl)terephthalamide. The molecule's capacity to form well-defined, ordered structures through non-covalent interactions makes it a potential scaffold for creating catalytic sites. By incorporating catalytic moieties into the supramolecular assembly, it may be possible to develop highly selective and efficient catalytic systems. Future studies could focus on designing and synthesizing derivatives of N1,N4-di(1-adamantyl)terephthalamide that can act as organocatalysts for various chemical transformations. The balance of favorable and unfavorable non-covalent interactions, such as π-stacking and CH/π interactions, could play a decisive role in the stereoselectivity of such catalytic reactions.

Advanced Characterization Techniques for Dynamic Supramolecular Processes

While techniques like scanning tunneling microscopy (STM) have provided valuable insights into the static, self-assembled structures of N1,N4-di(1-adamantyl)terephthalamide, the dynamic processes of its supramolecular assembly remain less understood. Future research should employ advanced characterization techniques to probe these dynamics in real-time. Methods such as temperature-controlled STM, atomic force microscopy (AFM), and various spectroscopic techniques could reveal the kinetics and thermodynamics of self-assembly and disassembly. Understanding these dynamic aspects is crucial for controlling the formation of desired supramolecular architectures and for the development of responsive materials.

Theoretical Validation of Novel N1,N4-di(1-adamantyl)terephthalamide Architectures

Computational modeling and theoretical studies are powerful tools for predicting and understanding the behavior of molecules. Density Functional Theory (DFT) has already been used to investigate the self-assembly of N1,N4-di(1-adamantyl)terephthalamide. Future theoretical work could focus on validating novel, more complex supramolecular architectures. By simulating the self-assembly process under different conditions, researchers can gain insights that guide the experimental design of new materials. These theoretical studies can also help in understanding the fundamental principles that govern the formation of different nanostructures, such as nanofibers and nanoribbons.

Addressing Challenges and Opportunities in Scale-Up and Industrial Translation of Research Findings

For the potential applications of N1,N4-di(1-adamantyl)terephthalamide to be realized, the challenges associated with scaling up its synthesis and fabrication into useful materials must be addressed. Future research should focus on developing cost-effective and efficient synthetic routes that are amenable to large-scale production. Furthermore, translating laboratory findings into industrial applications will require interdisciplinary collaboration between chemists, materials scientists, and engineers. Overcoming these hurdles will be critical for the commercialization of technologies based on this promising molecule.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing high-purity N₁,N₄-di(1-adamantyl)terephthalamide, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via aminolysis of terephthalic acid derivatives using diethanolamine or ethanolamine. Optimization involves varying reaction time (4–8 hours), catalyst concentration (e.g., 5–10 mol% choline chloride-based deep eutectic solvents), and stoichiometric ratios (PET:amine = 1:2–1:4) to achieve yields >80% . Solvent systems like NMP-DMAC mixtures improve solubility and reaction efficiency, with tri-n-butylamine as an acid scavenger to minimize side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing structural integrity and purity?

- Methodological Answer : Use / NMR to confirm adamantyl group substitution patterns and terephthalamide backbone formation. FTIR identifies amide (C=O stretch at ~1650 cm) and adamantyl C-H vibrations. Differential scanning calorimetry (DSC) assesses thermal stability (decomposition >300°C), while HPLC-MS ensures purity (>98%) .

Q. How should researchers design controlled experiments to evaluate the compound’s physicochemical properties?

- Methodological Answer : Include negative controls (e.g., unsubstituted terephthalamide) and replicate trials (n ≥ 3). Use standardized protocols for solubility (e.g., in DMSO or DMF), logP measurements (shake-flask method), and thermal gravimetric analysis (TGA). Statistical tools like ANOVA or t-tests validate reproducibility .

Advanced Research Questions

Q. How can discrepancies in reported antitumor activities of terephthalamide derivatives be resolved across different biological models?

- Methodological Answer : Cross-validate in vitro cytotoxicity (e.g., IC values) using multiple cell lines (e.g., MCF-7, HeLa) and compare pharmacokinetic profiles (e.g., plasma stability, metabolic clearance) in murine models. Structure-activity relationship (SAR) studies should focus on adamantyl substituent positioning and amide hydrogen bonding, as minor structural changes significantly alter bioactivity .

Q. What experimental strategies are recommended for studying host-guest interactions involving N₁,N₄-di(1-adamantyl)terephthalamide and macrocyclic hosts?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding constants (K) with pillar[5]arenes or cucurbiturils. NMR titration experiments (e.g., chemical shift perturbations) identify interaction sites. Complement with density functional theory (DFT) calculations to model supramolecular geometries and energetics .

Q. How do solvent systems and reaction kinetics influence the molecular weight distribution of terephthalamide-based polymers?

- Methodological Answer : In polycondensation, solvent polarity (e.g., NMP vs. DMAC) affects monomer diffusion and chain growth. Monitor kinetics via time-dependent viscosity measurements or GPC. Low-temperature (<10°C) reactions suppress side reactions, achieving narrow polydispersity indices (PDI <1.5) .

Q. What statistical approaches should be used to analyze uncertainties in spectroscopic or biological assay data?

- Methodological Answer : Apply error propagation analysis for instrumental uncertainties (e.g., NMR integration errors). For bioassays, use Bland-Altman plots to assess inter-lab variability and bootstrap resampling to estimate confidence intervals. Report standard deviations (SD) or standard errors (SE) for ≥3 replicates .

Data Contradiction and Optimization

Q. How can conflicting reports on the compound’s thermal stability be reconciled?

- Methodological Answer : Variations arise from differing sample preparation (e.g., crystallinity, annealing). Standardize DSC protocols (heating rate: 10°C/min, N atmosphere) and compare with thermogravimetric analysis (TGA) under identical conditions. Cross-reference with X-ray diffraction (XRD) data to correlate stability with molecular packing .

Q. What steps mitigate side reactions during adamantyl group functionalization?

- Methodological Answer : Use bulky bases (e.g., DIPEA) to suppress nucleophilic substitution at the adamantyl C-H bonds. Monitor reaction progress via TLC or in-situ IR. Purify intermediates via flash chromatography (silica gel, hexane:EtOAc gradient) before final coupling .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.